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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS) data for Propio-D5-phenone. Due to the
limited availability of public experimental data for this specific deuterated isotopologue, this
document presents reference data for the unlabeled parent compound, propiophenone, and
outlines the theoretical and expected variations in the spectra of Propio-D5-phenone. This
approach provides a robust framework for researchers utilizing this compound as an internal
standard or in metabolic studies.

Introduction to Propio-D5-phenone

Propio-D5-phenone (CAS No. 342610-99-5) is a deuterated form of propiophenone (CAS No.
93-55-0), where the five hydrogen atoms on the ethyl group have been replaced with

deuterium.[1][2] Its molecular formula is CoHsDsO, and it has an approximate molecular weight
of 139.21 g/mol .[3] The IUPAC name for this compound is 1-phenylpropan-1-one-2,2,3,3,3-d5.

Isotopically labeled compounds like Propio-D5-phenone are critical tools in drug metabolism
and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative analysis by
mass spectrometry. The deuterium labeling provides a distinct mass difference from the
unlabeled analyte, allowing for accurate quantification while maintaining similar chemical and
physical properties.
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Mass Spectrometry Data

Mass spectrometry is a fundamental technique for the characterization of Propio-D5-phenone,
confirming its molecular weight and fragmentation patterns.

Expected Mass Spectrum of Propio-D5-phenone

The key distinction in the mass spectrum of Propio-D5-phenone compared to unlabeled
propiophenone is the molecular ion peak. For the deuterated compound, the [M]+ peak is
expected at m/z 139, reflecting the presence of five deuterium atoms.

Table 1: Comparison of Expected Key Mass Fragments for Propiophenone and Propio-D5-

phenone.

. Propio-D5-phenone
Propiophenone L
Fragment (CoHsDs0) Description
(CoH100) m/z
Expected m/z

[M]+ 134 139 Molecular lon
Loss of the
[M-CzHs]+ / [M-C2Ds]+ 105 105 ethyl/deuterated ethyl
radical
[CeHsCO)+ 105 105 Benzoyl cation
[CeHs]+ 77 77 Phenyl cation
[CaH3]+ 51 51 Phenyl fragment

Reference Mass Spectrometry Data for Propiophenone

The following table summarizes the characteristic mass spectrometry peaks for unlabeled

propiophenone.

Table 2: Mass Spectrometry Data for Propiophenone (CAS: 93-55-0).

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1490012?utm_src=pdf-body
https://www.benchchem.com/product/b1490012?utm_src=pdf-body
https://www.benchchem.com/product/b1490012?utm_src=pdf-body
https://www.benchchem.com/product/b1490012?utm_src=pdf-body
https://www.benchchem.com/product/b1490012?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1490012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

miz Relative Intensity (%) Fragment
134 15-25 [M]+

105 100 [CeHsCO]+
77 40-50 [CeHs]+

51 10-20 [CaHs]+

Data is aggregated from publicly available spectral databases.

Experimental Protocol for Mass Spectrometry

A general protocol for acquiring the mass spectrum of Propio-D5-phenone is as follows:

Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent
such as methanol or acetonitrile.

e Instrumentation: Utilize a mass spectrometer, typically with an electron ionization (EI) source
coupled to a quadrupole or time-of-flight (TOF) analyzer.

« lonization: Use a standard electron energy of 70 eV for El.
e Analysis: Acquire the mass spectrum over a mass range of m/z 40-200.
o Data Interpretation: Identify the molecular ion peak and characteristic fragment ions.

NMR Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure and environment
of the atoms within a molecule.

Expected *H NMR Spectrum of Propio-D5-phenone

In the *H NMR spectrum of Propio-D5-phenone, the signals corresponding to the ethyl group
will be absent due to the replacement of protons with deuterium. The spectrum will be
simplified to only show the signals for the aromatic protons of the phenyl group.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1490012?utm_src=pdf-body
https://www.benchchem.com/product/b1490012?utm_src=pdf-body
https://www.benchchem.com/product/b1490012?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1490012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 3: Expected *H NMR Data for Propio-D5-phenone.

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

Aromatic (ortho-
~7.95 m 2H

protons)

Aromatic (para-
~7.55 m 1H

proton)

Aromatic (meta-
~7.45 m 2H

protons)

Reference *H NMR Data for Propiophenone

For comparison, the *H NMR data for unlabeled propiophenone is provided below.

Table 4: 1H NMR Data for Propiophenone (CAS: 93-55-0) in CDCls.

. . Coupling
Chemical Shift o . .
Multiplicity Constant (J, Integration Assignment
(ppm)
Hz)
Aromatic (ortho-
7.97 d 7.8 2H
protons)
Aromatic (para-
7.56 t 7.4 1H
proton)
Aromatic (meta-
7.46 t 7.6 2H
protons)
3.00 q 7.2 2H -CH2-
1.23 t 7.2 3H -CHs

Data is aggregated from publicly available spectral databases.

Expected *C NMR Spectrum of Propio-D5-phenone
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The 13C NMR spectrum of Propio-D5-phenone will show signals for all nine carbon atoms. The
carbons of the deuterated ethyl group will exhibit coupling to deuterium, resulting in multiplets.
The chemical shifts will be similar to those of propiophenone, with minor isotopic shifts.

Table 5: Expected 13C NMR Data for Propio-D5-phenone.

Chemical Shift (ppm) Description

~200 Carbonyl (C=0)

~137 Aromatic (quaternary)
~133 Aromatic (para-CH)
~128.6 Aromatic (meta-CH)
~128.0 Aromatic (ortho-CH)
~31 Methylene (-CD2-)

~8 Methyl (-CDs3)

Reference *C NMR Data for Propiophenone

The 13C NMR data for unlabeled propiophenone is presented for comparison.

Table 6: 13C NMR Data for Propiophenone (CAS: 93-55-0) in CDCls.

Chemical Shift (ppm) Assighment

200.8 C=0

137.0 Aromatic (quaternary)
133.0 Aromatic (para-CH)
128.6 Aromatic (meta-CH)
128.0 Aromatic (ortho-CH)
31.8 -CH2-

8.5 -CHs
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Data is aggregated from publicly available spectral databases.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of Propio-D5-phenone is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a
deuterated solvent (e.g., CDCls, Acetone-ds) in an NMR tube.

e Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.
o Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
o Use a sufficient number of scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.
o Set the spectral width to cover the expected range (e.g., 0-220 ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 3C.

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Reference the spectra to the residual solvent peak or an

internal standard (e.g., TMS).

Experimental Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a
compound like Propio-D5-phenone.
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Caption: General workflow for the analysis of Propio-D5-phenone.

This guide provides the essential spectroscopic information and experimental considerations
for researchers working with Propio-D5-phenone. While experimental data for the deuterated
compound is not widely published, the provided reference data for propiophenone and the
theoretical expectations for its deuterated analog offer a solid foundation for its characterization
and use in analytical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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